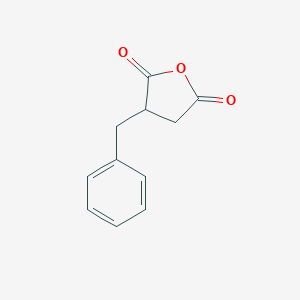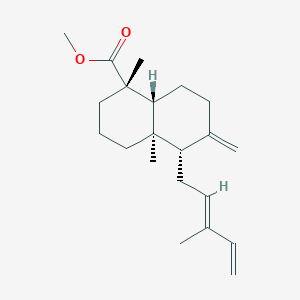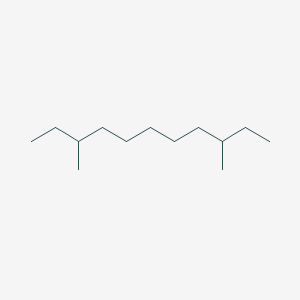
3-Ethyl-2,2-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,2-dimethylpentane is a hydrocarbon compound with the molecular formula C9H20. It is also known as iso-octane and is a colorless liquid with a faint odor. This compound is widely used as a reference fuel for gasoline engines and is an important component of gasoline blends.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,2-dimethylpentane is related to its ability to resist knocking in gasoline engines. When the fuel is ignited, it burns in a controlled manner, producing energy that is used to power the engine. However, if the fuel ignites too early, it can cause knocking, which can damage the engine. 3-Ethyl-2,2-dimethylpentane has a high resistance to knocking, which makes it an ideal reference fuel for gasoline engine research.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Ethyl-2,2-dimethylpentane. However, it is known to be a non-toxic compound and is not considered to be a health hazard. It is also not expected to have any significant environmental impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Ethyl-2,2-dimethylpentane as a reference fuel has several advantages for lab experiments. It is a stable and well-characterized compound that is widely available. It has a high resistance to knocking, which allows researchers to study the effects of different gasoline blends on engine performance. However, there are also some limitations to its use. For example, the combustion characteristics of 3-Ethyl-2,2-dimethylpentane may not accurately represent those of other gasoline blends. Additionally, the use of 3-Ethyl-2,2-dimethylpentane may not be suitable for studying the effects of additives or other components in gasoline blends.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-2,2-dimethylpentane. One area of interest is the development of new gasoline blends that can improve engine performance and reduce emissions. Researchers are also studying the effects of different operating conditions on engine performance, such as temperature and pressure. Another area of interest is the use of 3-Ethyl-2,2-dimethylpentane as a reference fuel for alternative fuels, such as biofuels and hydrogen. Finally, there is ongoing research on the combustion characteristics of 3-Ethyl-2,2-dimethylpentane and its potential applications in other fields, such as materials science and energy storage.
Conclusion:
3-Ethyl-2,2-dimethylpentane is an important compound in the field of gasoline engine research. It is widely used as a reference fuel to determine the octane rating of gasoline blends and to optimize engine design. The synthesis of 3-Ethyl-2,2-dimethylpentane is achieved through the catalytic hydrogenation of iso-octene. While there is limited information available on the biochemical and physiological effects of 3-Ethyl-2,2-dimethylpentane, it is considered to be a non-toxic compound that is not expected to have any significant environmental impacts. There are several advantages and limitations to the use of 3-Ethyl-2,2-dimethylpentane as a reference fuel, and there are several future directions for research in this field.
Métodos De Síntesis
The synthesis of 3-Ethyl-2,2-dimethylpentane can be achieved through the catalytic hydrogenation of iso-octene. The reaction is carried out in the presence of a catalyst such as palladium on carbon or platinum on carbon. The reaction conditions include a temperature of 25-35°C and a pressure of 10-50 psi. The yield of the reaction is typically around 90%.
Aplicaciones Científicas De Investigación
The scientific research application of 3-Ethyl-2,2-dimethylpentane is primarily in the field of gasoline engine research. It is used as a reference fuel to determine the octane rating of gasoline blends. The octane rating is a measure of the fuel's resistance to knocking, which is a type of combustion that can damage the engine. The use of 3-Ethyl-2,2-dimethylpentane as a reference fuel allows researchers to compare the performance of different gasoline blends and to optimize engine design.
Propiedades
Número CAS |
16747-32-3 |
|---|---|
Nombre del producto |
3-Ethyl-2,2-dimethylpentane |
Fórmula molecular |
C9H20 |
Peso molecular |
128.25 g/mol |
Nombre IUPAC |
3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H20/c1-6-8(7-2)9(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
CLZCPQKGOAXOJT-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)(C)C |
SMILES canónico |
CCC(CC)C(C)(C)C |
Punto de ebullición |
133.8 °C |
melting_point |
-99.3 °C |
Otros números CAS |
16747-32-3 |
Sinónimos |
3-ethyl-2,2-dimethylpentane |
Presión de vapor |
11.32 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



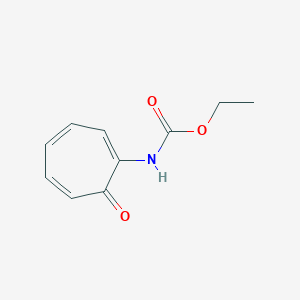
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
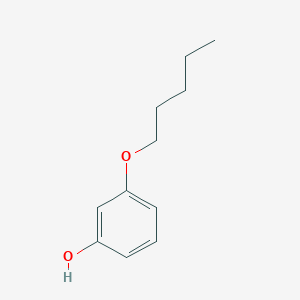
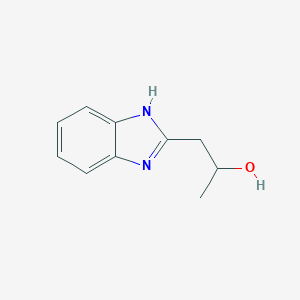
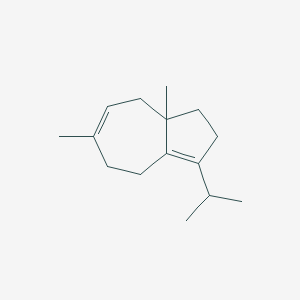
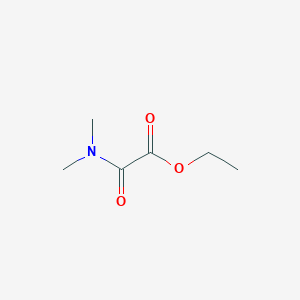
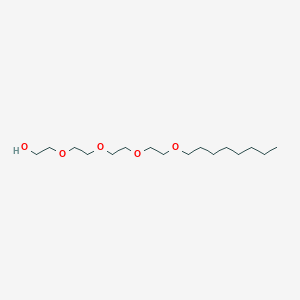
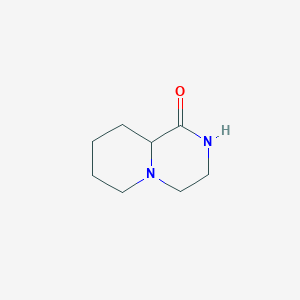
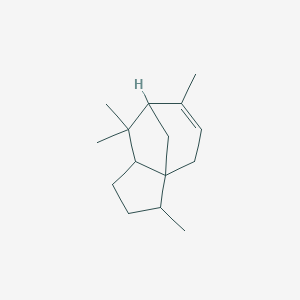
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
